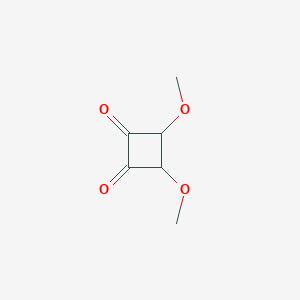
3,4-Dimethoxycyclobutane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxycyclobutane-1,2-dione, also known as dimethyl squarate, is a cyclobutene derivative with the molecular formula C6H6O4 and a molecular weight of 142.11 g/mol . This compound is characterized by its cyclobutene ring structure substituted with two methoxy groups at the 3 and 4 positions and two carbonyl groups at the 1 and 2 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethoxycyclobutane-1,2-dione can be synthesized through the reaction of methanol with squaric acid. The reaction typically involves heating the reactants under reflux conditions . The product is then purified through recrystallization to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using advanced techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxycyclobutane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can yield hydroxyamino derivatives.
Substitution: It reacts with hydroxylamine derivatives to form 3-hydroxyamino-4-methoxy-3-cyclobutene-1,2-diones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Hydroxylamine derivatives are used under mild conditions to achieve substitution reactions.
Major Products
Quinones: Formed through oxidation reactions.
Hydroxyamino Derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
3,4-Dimethoxycyclobutane-1,2-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-dimethoxycyclobutane-1,2-dione involves its ability to undergo various chemical reactions, leading to the formation of different products. The compound’s methoxy and carbonyl groups play a crucial role in its reactivity. For instance, the methoxy groups can participate in nucleophilic substitution reactions, while the carbonyl groups can undergo oxidation and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
3,4-Diethoxy-3-cyclobutene-1,2-dione: Similar structure but with ethoxy groups instead of methoxy groups.
3,4-Dibutoxy-3-cyclobutene-1,2-dione: Contains butoxy groups instead of methoxy groups.
3,4-Dihydroxy-3-cyclobutene-1,2-dione: Has hydroxy groups instead of methoxy groups.
Uniqueness
3,4-Dimethoxycyclobutane-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of methoxy groups enhances its solubility in organic solvents and influences its reactivity in various chemical reactions .
Properties
Molecular Formula |
C6H8O4 |
|---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
3,4-dimethoxycyclobutane-1,2-dione |
InChI |
InChI=1S/C6H8O4/c1-9-5-3(7)4(8)6(5)10-2/h5-6H,1-2H3 |
InChI Key |
QFEKOOUBCPXIQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(=O)C1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


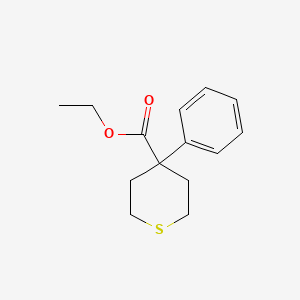

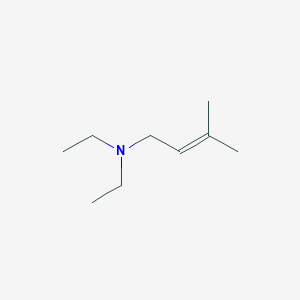
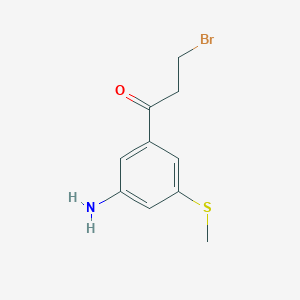

![3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B14069853.png)

![7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14069860.png)
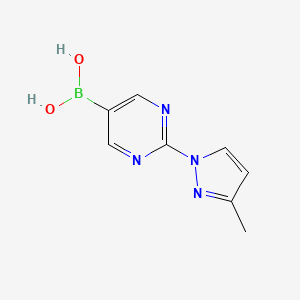
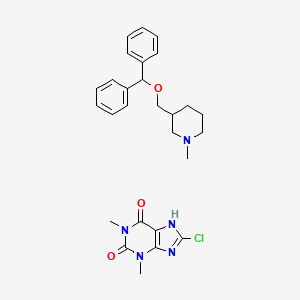
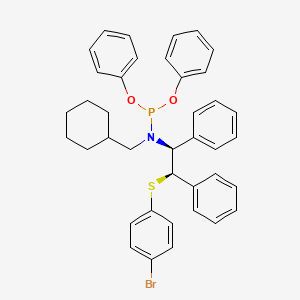
![Benzo[c]thiophen-4(5H)-one, 5-[(dimethylamino)methylene]-6,7-dihydro-3-(methylthio)-](/img/structure/B14069893.png)


